

Application Notes and Protocols: AL-8810

Isopropyl Ester In Vitro Assays

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Compound of Interest

Compound Name: AL 8810 isopropyl ester

Cat. No.: B15570498

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Introduction

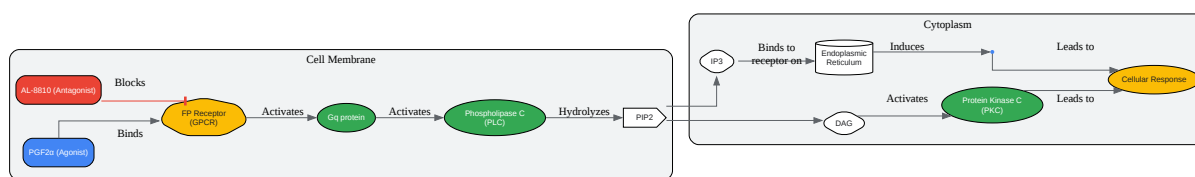
AL-8810 is a potent and selective antagonist of the Prostaglandin F2 α (FP) receptor.[1][2] It is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[3] AL-8810 is a prostaglandin F2 α analog that competitively blocks the FP receptor, thereby inhibiting the downstream signaling cascade initiated by natural ligands like prostaglandin F2 α (PGF2 α).[3] This document provides detailed protocols for in vitro assays to characterize the activity of AL-8810 isopropyl ester, the prodrug form which is readily hydrolyzed to the active acid form, AL-8810.

Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). [5][6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses. AL-8810 acts

by competitively binding to the FP receptor, thereby preventing agonist-induced activation of this signaling pathway.[3]

Signaling Pathway Diagram



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Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for AL-8810 from various studies.

Table 1: Agonist and Antagonist Potency of AL-8810

Cell Line	Assay Type	Agonist	Parameter	Value	Reference
A7r5 rat thoracic aorta smooth muscle cells	Phospholipase C activity	AL-8810	EC50	261 ± 44 nM	[3]
Swiss mouse 3T3 fibroblasts	Phospholipase C activity	AL-8810	EC50	186 ± 63 nM	[3]
A7r5 rat thoracic aorta smooth muscle cells	Phospholipase C activity	AL-8810	Emax (relative to cloprostenol)	19%	[3]
Swiss mouse 3T3 fibroblasts	Phospholipase C activity	AL-8810	Emax (relative to cloprostenol)	23%	[3]
A7r5 cells	Phospholipase C activity	Fluprostenol	pA2 (for AL-8810)	6.68 ± 0.23	[3]
3T3 cells	Phospholipase C activity	Fluprostenol	pA2 (for AL-8810)	6.34 ± 0.09	[3]
A7r5 cells	Phospholipase C activity	Fluprostenol	Ki	426 ± 63 nM	[3]
Mouse 3T3 cells	Not specified	Not specified	Ki	0.2 ± 0.06 µM	[2]
Rat A7r5 cells	Not specified	Not specified	Ki	0.4 ± 0.1 µM	[2]

Experimental Protocols

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This assay measures the agonist-induced production of inositol phosphates (IPs), a direct downstream product of PLC activation, and the antagonistic effect of AL-8810.

Materials:

- Cell line expressing the FP receptor (e.g., A7r5, Swiss 3T3)
- Cell culture medium (e.g., DMEM) with supplements
- myo-[³H]inositol
- Agonist (e.g., PGF2 α , fluprostenol)
- AL-8810 isopropyl ester
- Lithium chloride (LiCl) solution
- Dowex AG1-X8 resin
- Scintillation cocktail and counter

Protocol:

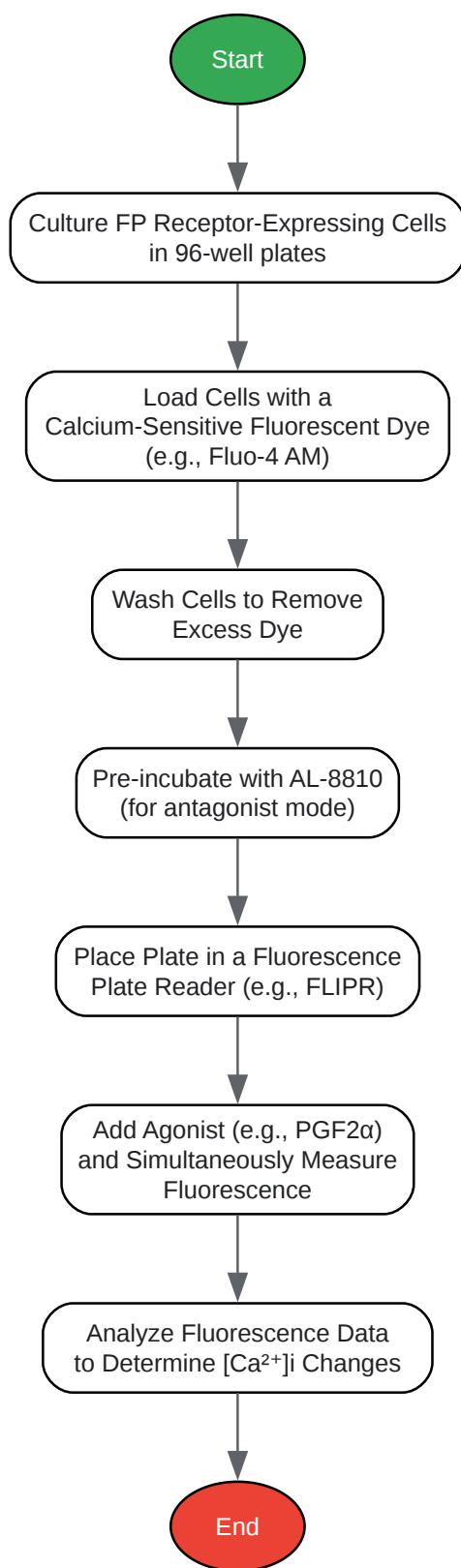
- Cell Culture and Labeling:
 - Plate cells in multi-well plates and grow to near confluency.
 - Incubate the cells in medium containing myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
- Pre-incubation:
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells with a LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
 - For antagonist studies, pre-incubate the cells with varying concentrations of AL-8810 for a defined period before adding the agonist.
- Stimulation:

- Add the FP receptor agonist (e.g., fluprostenol) at various concentrations to the wells and incubate for an appropriate time (e.g., 30-60 minutes).
- Extraction of Inositol Phosphates:
 - Terminate the incubation by adding a stop solution (e.g., ice-cold perchloric acid).
 - Neutralize the cell extracts.
- Separation and Quantification:
 - Apply the neutralized extracts to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.
 - Elute the total [³H]inositol phosphates.
 - Quantify the radioactivity in the eluates using a scintillation counter.
- Data Analysis:
 - Generate concentration-response curves for the agonist in the absence and presence of AL-8810.
 - Determine EC₅₀ values for the agonist and pA₂ or K_i values for AL-8810 to quantify its antagonist potency.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]_i) following FP receptor activation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Workflow Diagram



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Caption: General workflow for an intracellular calcium mobilization assay.

Materials:

- Cell line expressing the FP receptor
- Cell culture medium and black-walled, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Probenecid (to prevent dye leakage)
- Agonist (e.g., PGF2 α , bimatoprost)
- AL-8810 isopropyl ester
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

- Cell Plating:
 - Seed cells into black-walled, clear-bottom 96-well plates and allow them to adhere and grow overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye and probenecid.
 - Remove the culture medium from the wells and add the loading buffer.
 - Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
- Washing:
 - Gently wash the cells with an assay buffer to remove any extracellular dye.
- Pre-incubation (for Antagonist Assay):
 - Add varying concentrations of AL-8810 to the wells and incubate for a defined period.

- Measurement of Calcium Flux:
 - Place the plate into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading.
 - Use the instrument's automated injector to add the agonist to the wells.
 - Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
- Data Analysis:
 - Calculate the change in fluorescence intensity (peak response minus baseline).
 - Plot the response against the agonist concentration to generate dose-response curves.
 - In antagonist experiments, analyze the shift in the agonist dose-response curve caused by AL-8810 to determine its inhibitory potency.

Competitive Radioligand Binding Assay

This assay directly measures the ability of AL-8810 to displace a radiolabeled ligand from the FP receptor.

Materials:

- Cell membranes prepared from cells or tissues expressing the FP receptor
- Radiolabeled FP receptor agonist or antagonist (e.g., [³H]PGF2α)
- AL-8810 isopropyl ester
- Assay buffer
- Glass fiber filters
- Filtration manifold

- Scintillation counter and cocktail

Protocol:

- Membrane Preparation:
 - Homogenize cells or tissues expressing the FP receptor in a suitable buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend it in the assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Reaction:
 - In a multi-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled AL-8810.
 - Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP receptor ligand).
 - Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the membranes with the bound radioligand.
 - Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
- Quantification:
 - Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the concentration of AL-8810.
- Determine the IC₅₀ value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., cell densities, reagent concentrations, incubation times) for their particular experimental setup and cell line.

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